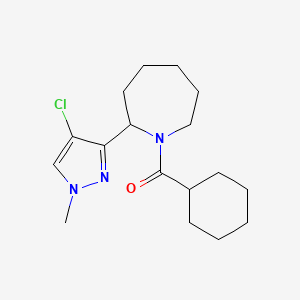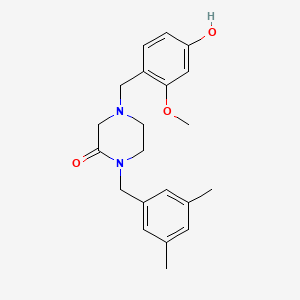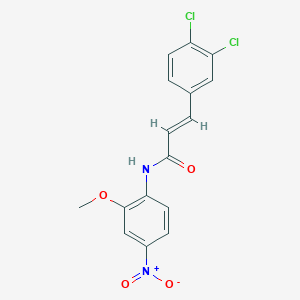
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane, also known as CP-94,253, is a chemical compound that belongs to the class of azepanes. It is a potent and selective antagonist for the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been studied extensively for its potential applications in various scientific research fields, including neurobiology, pharmacology, and psychiatry.
Wirkmechanismus
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane exerts its effects by selectively binding to the dopamine D4 receptor and blocking its activation by dopamine. The dopamine D4 receptor is primarily located in the prefrontal cortex, which is involved in various cognitive and emotional processes. By blocking the activation of the dopamine D4 receptor, this compound can modulate these processes and potentially treat various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been shown to affect the expression of various genes involved in synaptic plasticity and neuronal development. These effects suggest that this compound has the potential to modulate various physiological and pathological processes in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane in lab experiments is its high selectivity for the dopamine D4 receptor. This selectivity allows researchers to selectively modulate the activity of the dopamine D4 receptor without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane. One potential direction is to investigate the role of the dopamine D4 receptor in various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder. Another potential direction is to develop new drugs targeting the dopamine D4 receptor based on the structure of this compound, which may have improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the exact biochemical and physiological effects of this compound on the brain and to identify potential side effects and limitations of its use in clinical settings.
Conclusion:
In conclusion, this compound is a potent and selective antagonist for the dopamine D4 receptor that has potential applications in various scientific research fields. Its high selectivity and specificity make it a valuable tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes. However, further studies are needed to fully understand its biochemical and physiological effects and to identify potential limitations and side effects of its use in clinical settings.
Synthesemethoden
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane involves a multi-step process that starts with the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine to form an intermediate. This intermediate is then reacted with 1,6-dibromohexane to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(cyclohexylcarbonyl)azepane has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neurobiology, where it has been used to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has also been used in pharmacological studies to evaluate the efficacy and safety of new drugs targeting the dopamine D4 receptor.
Eigenschaften
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-20-12-14(18)16(19-20)15-10-6-3-7-11-21(15)17(22)13-8-4-2-5-9-13/h12-13,15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWXXRRVAZIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5429343.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)

![N-(3-fluorobenzyl)-2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5429386.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)

![7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5429415.png)
![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)